(2S)-2-amino-N-methyl-N,3-diphenylpropanamide
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Overview
Description
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide is an organic compound with a complex structure that includes an amino group, a methyl group, and two phenyl groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-methyl-N,3-diphenylpropanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction may proceed through a series of steps including amide bond formation, reduction, and protection/deprotection of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-methyl-N,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide: shares structural similarities with other amino acid derivatives and amides.
This compound: is similar to compounds like (2S)-2-amino-3-phenylpropanamide and (2S)-2-amino-N-methyl-3-phenylpropanamide.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide, also known as DX2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Chiral Center : The compound has a chiral center at the second carbon atom.
- Functional Groups : It contains an amine group (-NH), a methyl group (-CH3), and two phenyl rings attached to the propanamide backbone.
Research indicates that this compound exhibits several mechanisms of action:
- Interaction with Biological Targets : The compound has been shown to interact with various proteins and enzymes, potentially modulating their activity. For example, it has been studied in the context of HIV-1 capsid protein interactions where it may influence viral replication processes .
- Antiviral Activity : Preliminary studies suggest that compounds similar to DX2 can inhibit HIV-1 replication by targeting the capsid protein. This mechanism involves competing with host factors for binding sites on the viral capsid .
Antiviral Properties
- Inhibition of HIV-1 : In vitro studies have demonstrated that this compound can inhibit HIV-1 replication. The compound's efficacy is linked to its ability to disrupt the normal function of the viral capsid protein .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of DX2. The results are summarized in Table 1 below:
Compound | Cell Line | IC50 (µM) | Remarks |
---|---|---|---|
DX2 | HepG2 | 0.19 | High cytotoxicity |
DX2 | HeLa | 0.18 | Comparable to doxorubicin |
Control | Doxorubicin | 0.15 | Standard reference |
Table 1: Cytotoxicity of this compound against cancer cell lines.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study 1 : A study investigated the compound's effect on HIV-1 replication in human cell lines. Results indicated significant antiviral activity at low concentrations, suggesting potential as a therapeutic agent for HIV .
- Study 2 : Another research focused on its cytotoxic effects against various cancer cell lines. The findings revealed that DX2 exhibited potent cytotoxicity comparable to established chemotherapeutics like doxorubicin, indicating its potential utility in cancer treatment .
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide |
InChI |
InChI=1S/C16H18N2O/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13/h2-11,15H,12,17H2,1H3/t15-/m0/s1 |
InChI Key |
XOZKPDCRIFTSNG-HNNXBMFYSA-N |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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